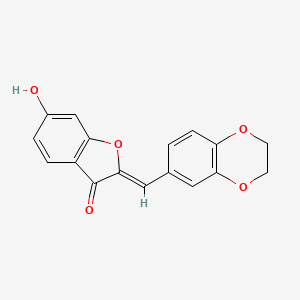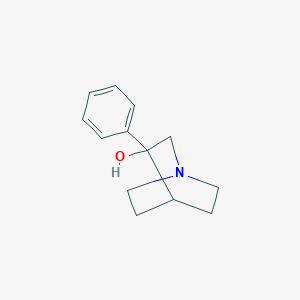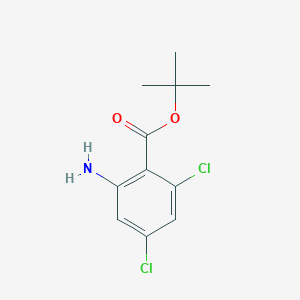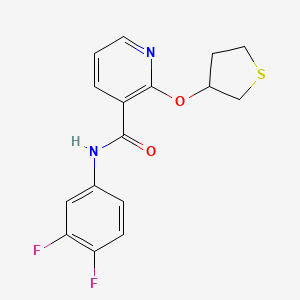
(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C17H12O5 and its molecular weight is 296.278. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Research has identified certain neolignans and benzofuran derivatives as having significant anticancer properties. For instance, compounds isolated from traditional Chinese medicine have shown potential in inhibiting cancer cell growth through apoptosis induction, highlighting the importance of these compounds in cancer research and potential therapeutic applications (Xinhua Ma et al., 2017). Additionally, dihydrobenzofuran lignans have demonstrated promising activity against leukemia and breast cancer cell lines, with specific compounds exhibiting strong anticancer activity by inhibiting tubulin polymerization, a critical process in cell division (L. Pieters et al., 1999).
Imaging Agent Development
The development of imaging agents for neurological disorders has also been explored using benzofuran derivatives. Compounds such as (Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one have shown potential as selective inhibitors for specific enzymes, offering a pathway for the development of novel positron emission tomography (PET) probes for imaging purposes in neurological research (Mingzhang Gao et al., 2013).
Neurodegenerative Disease Research
New treatments for neurodegenerative diseases like Alzheimer’s are being sought after, with benzofuran derivatives playing a crucial role. Bioinformatic and pathological studies on new Schiff bases derived from benzofuran compounds have been conducted to evaluate their applicability in treating neurodegenerative disorders. These compounds have shown drug-like features and potential as neuropsychiatric drugs, indicating their significance in the search for new treatments for such debilitating diseases (S. Avram et al., 2021).
Environmental Pollution Degradation
Benzofuran and its derivatives have been studied for their potential in environmental pollution control, particularly in the photocatalytic degradation of water pollutants. The degradation of 2,3-Benzofuran in TiO2 aqueous suspensions has been investigated, demonstrating the compound's utility in the breakdown of pollutants through photocatalytic processes. This research underscores the role of benzofuran derivatives in environmental remediation efforts, contributing to cleaner water systems (L. Amalric et al., 1995).
properties
IUPAC Name |
(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-6-hydroxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c18-11-2-3-12-14(9-11)22-16(17(12)19)8-10-1-4-13-15(7-10)21-6-5-20-13/h1-4,7-9,18H,5-6H2/b16-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHCVSBYCRXULK-PXNMLYILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2875075.png)

![1-[(2,6-dichloropyridin-3-yl)sulfonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B2875077.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2875078.png)

![N-(2-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2875080.png)
![(3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2875081.png)

![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875085.png)

![5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol](/img/structure/B2875091.png)
![3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2875092.png)
